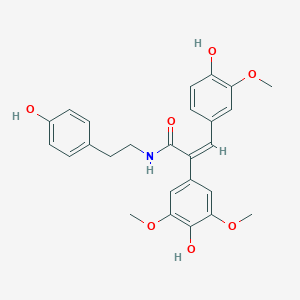

(E)-Squamosamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

142750-35-4 |

|---|---|

Molecular Formula |

C26H27NO7 |

Molecular Weight |

465.5 g/mol |

IUPAC Name |

(E)-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide |

InChI |

InChI=1S/C26H27NO7/c1-32-22-13-17(6-9-21(22)29)12-20(18-14-23(33-2)25(30)24(15-18)34-3)26(31)27-11-10-16-4-7-19(28)8-5-16/h4-9,12-15,28-30H,10-11H2,1-3H3,(H,27,31)/b20-12+ |

InChI Key |

VEUGFVRUMOLGFJ-UDWIEESQSA-N |

SMILES |

COC1=CC(=CC(=C1O)OC)C(=CC2=CC(=C(C=C2)O)OC)C(=O)NCCC3=CC=C(C=C3)O |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C(=C\C2=CC(=C(C=C2)O)OC)/C(=O)NCCC3=CC=C(C=C3)O |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(=CC2=CC(=C(C=C2)O)OC)C(=O)NCCC3=CC=C(C=C3)O |

melting_point |

206-207°C |

physical_description |

Solid |

Synonyms |

FLZ compound squamosamide |

Origin of Product |

United States |

Isolation and Biosynthetic Considerations of E Squamosamide

Natural Sources and Phytochemical Extraction Methodologies

(E)-Squamosamide is a naturally occurring phytochemical found within the plant kingdom, specifically within the Annonaceae family. evitachem.comekb.eg The isolation of this compound involves a series of extraction and purification techniques designed to separate it from the complex mixture of molecules present in the plant material.

This compound has been successfully isolated from Annona squamosa, commonly known as sugar apple or custard apple, and Annona glabra, also referred to as pond apple. evitachem.comnih.govmdpi.com These tropical and subtropical trees are known to produce a diverse array of bioactive compounds, including alkaloids, acetogenins (B1209576), and diterpenoids. ekb.egiarjset.comnih.govtandfonline.comijcrcps.com In Annona squamosa, this compound has been identified in various parts of the plant, including the leaves, seeds, and stems. evitachem.comresearchgate.netgoogle.comrjpponline.org Similarly, phytochemical investigations of Annona glabra have revealed the presence of numerous compounds, with this compound being among them. nih.govnih.govpurdue.edu

The presence of this compound in these species underscores the rich chemical diversity of the Annona genus, which has been a significant source for the discovery of novel natural products. nih.govwikipedia.org

The initial step in isolating this compound involves solvent extraction, a fundamental technique in phytochemistry. oleumdietetica.eschemmethod.com This process utilizes solvents of varying polarities, such as ethanol, methanol, or chloroform, to dissolve and extract the desired compounds from the plant material. wisdomlib.orgekb.eg Maceration, where the plant material is soaked in a solvent for an extended period, is a common method employed. evitachem.comoleumdietetica.es

Following extraction, the crude extract, which contains a mixture of phytochemicals, undergoes purification. oleumdietetica.esbiomedres.us Chromatographic techniques are essential for this separation process. oleumdietetica.eschemmethod.combiomedres.us Column chromatography, often using silica (B1680970) gel or Sephadex LH-20, is a widely used method to separate compounds based on their differential adsorption to the stationary phase. researchgate.netmdpi.comnih.gov

Further purification is often achieved using High-Performance Liquid Chromatography (HPLC). chemmethod.comwisdomlib.orgnih.gov HPLC offers high resolution and is capable of separating complex mixtures into individual components, allowing for the isolation of pure this compound. chemmethod.comnih.gov The structure of the isolated compound is then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). biomedres.us

Table 1: Extraction and Purification Techniques for this compound

| Technique | Purpose | Description |

|---|---|---|

| Solvent Extraction (e.g., Maceration) | Initial extraction from plant material. evitachem.comoleumdietetica.es | Soaking of plant material in a suitable solvent (e.g., ethanol, methanol) to dissolve phytochemicals. evitachem.comoleumdietetica.es |

| Column Chromatography | Gross separation of compounds. researchgate.netmdpi.comnih.gov | Separation based on differential adsorption of compounds to a stationary phase (e.g., silica gel) as a mobile phase passes through. researchgate.netmdpi.comnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Fine purification of the target compound. chemmethod.comwisdomlib.orgnih.gov | A high-pressure chromatographic technique that separates components of a mixture for identification and quantification. chemmethod.comnih.gov |

| Spectroscopic Analysis (NMR, MS) | Structural elucidation and identification. biomedres.us | Techniques used to determine the molecular structure and mass of the isolated compound. biomedres.us |

Isolation from Annona squamosa and Annona glabra

Proposed Biosynthetic Pathways of this compound and Related Analogs

The biosynthesis of this compound and related N-acyltyramine analogs is believed to follow pathways common to the formation of secondary metabolites in plants. These pathways often involve the convergence of intermediates from different primary metabolic routes. While the specific enzymatic steps for this compound are not fully elucidated, the general biosynthetic logic can be inferred from the structure of the molecule and known biochemical reactions.

This compound is an amide formed from the condensation of tyramine (B21549) and a substituted cinnamic acid derivative. The biosynthesis can therefore be considered in two parts: the formation of the tyramine moiety and the formation of the acyl donor.

The tyramine portion is derived from the shikimate pathway, which produces the aromatic amino acid tyrosine. Decarboxylation of tyrosine by a tyrosine decarboxylase enzyme would yield tyramine.

The acyl portion, a substituted cinnamic acid, also originates from the shikimate pathway via phenylalanine. A series of enzymatic modifications, including hydroxylation and methylation, would lead to the specific substituted cinnamic acid precursor. This precursor is then likely activated to a coenzyme A (CoA) thioester.

The final step in the proposed pathway is the condensation of the tyramine with the activated acyl-CoA, catalyzed by an N-acyltransferase enzyme, to form the amide bond of this compound. The biosynthesis of related analogs would follow similar pathways, with variations in the specific enzymes and substrates involved, leading to different substitution patterns on the aromatic rings. nih.gov

The study of biosynthetic pathways can be complex and often involves the use of labeled precursors and the identification of intermediate compounds. biorxiv.orgresearchgate.netgavinpublishers.comnih.gov In the context of Annonaceous plants, which are rich in polyketide-derived compounds like acetogenins, it is also possible that there are interactions or shared precursors with other metabolic pathways. mdpi.comijcrcps.commdpi.com

Total Synthesis Approaches for this compound and its Core Scaffold

The total synthesis of this compound and its analogs has been a subject of research, aiming to provide a reliable source of the compound and enable the creation of new derivatives for structure-activity relationship (SAR) studies. While detailed step-by-step synthetic routes for this compound are not extensively published in readily available literature, it is known that its synthesis can be achieved through established organic synthesis techniques. evitachem.com Laboratory synthesis typically involves coupling reactions where appropriate precursor molecules are reacted under controlled conditions to form the characteristic amide bond of this compound. evitachem.com

Research groups have successfully accomplished the total synthesis of squamosamide and its analogues. researchgate.net One notable approach involved a nickel powder-mediated radical cyclization as a key step in the synthesis of a series of novel cyclic derivatives. researchgate.net The synthesis of the core scaffold of squamosamide is crucial as it provides a versatile platform for further chemical modifications. The general chemical scaffold of this compound has been a focus of computational and synthetic studies to explore its potential as a privileged structure for drug discovery. sci-hub.se

Design and Synthesis of Novel this compound Derivatives (e.g., FLZ)

A significant focus of research has been the design and synthesis of novel derivatives of this compound to improve its bioactivity and pharmacokinetic properties. A prime example of this is the development of the compound FLZ.

FLZ, with the chemical name N-[2-(4-hydroxy-phenyl)-ethyl]-2-(2,5-dimethoxy-phenyl)-3-(3-methoxy-4-hydroxy-phenyl)-acrylamide, is a synthetic cyclic analogue of the naturally occurring squamosamide. nih.govfrontiersin.orgnih.gov The development of FLZ and other cyclic analogues was driven by the goal of enhancing the therapeutic properties of the parent compound, such as its antioxidant activity. nih.gov The synthesis of these cyclic derivatives has been achieved through multi-step processes starting from materials like p-hydroxyphenylacetic acid. nih.gov The creation of these cyclic structures represents a key strategy in modifying the conformation of the molecule to potentially improve its interaction with biological targets. researchgate.netnih.gov

The structural modification of this compound to create derivatives like FLZ was a targeted effort to enhance its biological effects. nih.gov FLZ was synthesized through chemical structure modification of the natural squamosamide isolated from Annona glabra to achieve stronger anti-oxidant activity. Previous studies have demonstrated that FLZ exhibits potent neuroprotective effects. ub.edu These targeted modifications are crucial for developing compounds with improved efficacy for potential therapeutic applications. The design of these novel derivatives often involves computational docking studies to predict their interaction with specific biological targets. sci-hub.se

Exploration of Cyclic Analogues

Enzymatic and Biocatalytic Synthesis Methods for this compound Metabolites

The study of the metabolism of this compound and its derivatives is essential for understanding their in vivo activity and duration of action. Research has explored the use of enzymatic and biocatalytic methods to synthesize metabolites of these compounds.

One study revealed that the this compound derivative, FLZ, is exclusively metabolized to its major metabolite, M1, by the enzyme lanosterol (B1674476) 14 alpha-demethylase (CYP51) found in the gut microbiota. frontiersin.org This metabolite is then absorbed into the bloodstream and subsequently remethylated back to FLZ by catechol O-methyltransferase (COMT). frontiersin.org This metabolic cycling highlights the significant role of gut microbiota in the absorption and bioavailability of FLZ. frontiersin.org

Furthermore, the potential for enzymatic synthesis of glucuronidated metabolites of neurologically active agents has been explored using plant glucuronosyltransferases. researchgate.net While not specific to this compound, this approach represents a viable biocatalytic method for producing phase II metabolites of similar compounds, which is crucial for further evaluation of their biological activity and toxicity. researchgate.net

Chemical Synthesis of E Squamosamide

The synthesis of (E)-Squamosamide can be accomplished through various organic synthesis routes. evitachem.com A common approach involves the coupling of appropriate precursor molecules under controlled conditions to form the characteristic amide bond of the compound. evitachem.com This often entails the use of reagents that facilitate amide bond formation. The synthesis of derivatives, such as FLZ, involves the chemical modification of the natural squamosamide structure to enhance its biological activity. nih.gov

Structure Activity Relationship Sar Investigations of E Squamosamide and Its Derivatives

Elucidation of Pharmacophores for Biological Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For (E)-Squamosamide and its derivatives, the identification of these key features has been primarily advanced through the study of its synthetic analogue, FLZ (N-[2-(4-hydroxy-phenyl)-ethyl]-2-(2,5-dimethoxy-phenyl)-3-(3-methoxy-4-hydroxy-phenyl)-acrylamide). nih.govresearchgate.net This compound has demonstrated significant neuroprotective effects in various experimental models. researchgate.net

Molecular docking studies have provided critical insights into the pharmacophoric features of FLZ by simulating its interaction with biological targets. One such target is the Dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission. nih.gov The inhibition of excessive mitochondrial fission is a potential therapeutic strategy for neurodegenerative diseases. The interaction between FLZ and Drp1 highlights several key pharmacophoric elements.

Analysis of the binding mode of FLZ within the active site of Drp1 revealed specific hydrogen bonding interactions that are critical for its inhibitory activity. nih.gov These interactions form the basis of a pharmacophore model for this class of compounds. The key interactions observed in the molecular docking simulation are detailed in the table below.

| FLZ Functional Group | Interacting Amino Acid Residue in Drp1 | Type of Interaction | Hydrogen Bond Distance (Å) |

|---|---|---|---|

| Not specified in detail | Ser40 (in phosphate-binding loop) | Hydrogen Bond | 3.5 |

| Not specified in detail | Lys216 (in G4 element) | Hydrogen Bond | 2.7 |

| Not specified in detail | Asn246 (in G5 element) | Hydrogen Bond | 3.1 |

These findings suggest that the pharmacophore for the anti-Drp1 activity of squamosamide derivatives includes hydrogen bond donor and acceptor sites strategically positioned to interact with key residues in the Drp1 active site. The phenyl rings and the acrylamide (B121943) backbone of the molecule serve as a scaffold to correctly orient these functional groups for optimal binding. The neuroprotective effects of FLZ are also attributed to its ability to suppress neuroinflammation by inhibiting Src tyrosine kinase. researchgate.net While detailed pharmacophore models for Src inhibition by FLZ are not as extensively described in the provided research, it is understood that FLZ acts as a multitarget drug. researchgate.net

Impact of Stereochemistry on Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit different pharmacological and toxicological profiles because biological targets like enzymes and receptors are themselves chiral. nih.govresearchgate.net The differential interaction of enantiomers with a receptor is often explained by the three-point interaction model, where one enantiomer fits the binding site precisely, leading to a biological response, while the other does not. science.gov

In the context of this compound, the designation "(E)" refers to the stereochemistry at the carbon-carbon double bond of the acrylamide moiety. This specific configuration dictates the spatial orientation of the substituents attached to the double bond. However, based on the available scientific literature from the conducted searches, there is a notable lack of specific studies investigating the impact of this (E)-configuration on the biological efficacy of squamosamide or its derivatives.

Furthermore, while analogues of this compound may contain additional chiral centers, research specifically comparing the biological activities of different stereoisomers (enantiomers or diastereomers) of these compounds is not prominently featured in the reviewed sources. The general principles of chirality in drug action suggest that the specific stereochemistry of this compound and its derivatives is likely crucial for their biological activity. nih.govresearchgate.net Different isomers could exhibit variations in binding affinity, efficacy, and metabolic stability. However, without direct experimental comparisons, the precise contribution of the (E)-isomer to the observed biological effects remains an area requiring further investigation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Derivatization

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. taylorfrancis.com These models are valuable tools in drug discovery for predicting the activity of novel compounds and for guiding the synthesis of more potent analogues. researchgate.netnih.gov

While a specific, comprehensive 3D-QSAR study yielding a predictive mathematical model for this compound derivatives was not identified in the performed searches, related computational studies such as molecular docking have been employed to understand the SAR of this class of compounds. Molecular docking, a key component of many modern QSAR workflows, simulates the interaction between a ligand and a target protein to predict binding affinity and orientation. nih.govjelsciences.com

A molecular docking study on the this compound derivative, FLZ, provides valuable insights that form a qualitative basis for SAR and could be used to develop a QSAR model. nih.gov The study investigated the binding of FLZ to the active site of Dynamin-related protein 1 (Drp1), revealing key interactions that contribute to its inhibitory activity. nih.gov

| Compound | Target Protein | Docking Program | Key Finding |

|---|---|---|---|

| FLZ | Drp1 (PDB ID: 4H1V) | CDocker (Discovery Studio 2018) | FLZ binds to the active site of Drp1, forming hydrogen bonds with residues Ser40, Lys216, and Asn246. nih.gov |

The results from this docking study offer a structural explanation for the observed activity of FLZ and provide a foundation for the rational design of new derivatives. For instance, modifications to the FLZ scaffold could be designed to enhance the interactions with the identified key amino acid residues, potentially leading to increased potency. The reliability of the docking method was confirmed by redocking the natural ligand into the active site, which resulted in a root-mean-square deviation (RMSD) value of 2.18 Å, indicating a reliable docking protocol. nih.gov

Such computational approaches, by identifying the structural determinants of activity, are instrumental for the optimized derivatization of the this compound scaffold. They allow for the in silico screening of virtual libraries of analogues, prioritizing the synthesis of compounds with the highest predicted activity and most favorable properties.

Elucidation of Molecular Mechanisms of Action of E Squamosamide and Its Derivatives

Modulation of Cellular Signaling Pathways

(E)-Squamosamide and its derivatives exert significant influence over key cellular signaling cascades that govern cell survival, proliferation, and inflammatory responses.

Regulation of Kinase Cascades (e.g., Src, Akt, ERK, GSK3β)

The compound FLZ, a derivative of squamosamide, has been shown to modulate several critical kinase signaling pathways. One of the key mechanisms is the inhibition of Src tyrosine kinase activity, which in turn attenuates neuroinflammation. researchgate.net Src is a non-receptor tyrosine kinase involved in various cellular processes, and its inhibition by FLZ helps to suppress the inflammatory signaling cascade in microglial cells, thereby preventing neurodegeneration. researchgate.net

Furthermore, FLZ activates the Akt signaling pathway. nih.gov Akt, a serine/threonine kinase, plays a crucial role in promoting cell survival. nih.gov The activation of Akt by FLZ is mediated through the trans-activation of the Epidermal Growth Factor Receptor (EGFR). nih.gov This activation of the EGFR-Akt signaling axis is a key component of the protective effects of FLZ against oxidative stress-induced cell damage. nih.govalljournals.cn

The intricate network of cellular signaling also involves crosstalk between different pathways. For instance, the Raf-MEK-ERK and PI3K-Akt-GSK3β signaling networks are known to be interconnected and play roles in cell survival and proliferation. nih.gov Glycogen (B147801) synthase kinase 3β (GSK3β) is a downstream target of Akt. polyu.edu.hk The inhibition of GSK3β activity, often as a result of Akt activation, is another important aspect of the molecular mechanism. polyu.edu.hkmdpi.com Studies have shown that the activation of the PI3K/Akt/GSK3β pathway can be a crucial element in the neuroprotective effects of certain compounds. nih.gov

| Kinase | Role in Signaling | Modulation by this compound Derivatives |

| Src | Regulates cell homeostasis, migration, and inflammatory responses. researchgate.net | Inhibited by FLZ, leading to reduced neuroinflammation. researchgate.net |

| Akt | Promotes cell survival and is a key component of the PI3K/Akt pathway. nih.gov | Activated by FLZ through EGFR trans-activation. nih.gov |

| ERK | Part of the MAPK signaling pathway involved in cell proliferation and differentiation. nih.gov | |

| GSK3β | A downstream target of Akt, involved in various cellular processes including glycogen metabolism and apoptosis. polyu.edu.hk | Its activity is often inhibited as a consequence of Akt activation. nih.govmdpi.com |

Influence on Transcription Factor Activation (e.g., NF-κB, CREB)

This compound derivatives also exert their effects by influencing key transcription factors that regulate the expression of genes involved in inflammation and cell survival.

Nuclear factor-kappa B (NF-κB) is a primary transcription factor that orchestrates inflammatory responses. frontiersin.org The squamosamide derivative FLZ has been found to inhibit the activation of the NF-κB signaling pathway. nih.gov Specifically, FLZ suppresses the nuclear translocation of the NF-κB p65 subunit and the degradation of its inhibitor, IκBα. nih.gov This down-regulation of NF-κB activity is a key mechanism by which FLZ inhibits the expression of pro-inflammatory molecules like ICAM-1. nih.gov NF-κB activation is a central element in neuroinflammation, and its inhibition contributes to the neuroprotective effects observed with FLZ. medrxiv.orgresearchgate.net

In contrast to the pro-inflammatory role of NF-κB, the cAMP-responsive element binding protein (CREB) is a transcription factor generally associated with promoting neuronal survival and plasticity. nih.gov The activation of CREB-dependent gene expression is implicated in protecting neurons from apoptosis. nih.gov The interplay between NF-κB and CREB is often seen as a balance, where a decrease in CREB activity and an increase in NF-κB activity can lead to neurotoxicity. nih.gov While direct modulation of CREB by this compound itself is not extensively detailed, the activation of pathways like PI3K/Akt, which are known to influence CREB, suggests a potential indirect regulatory role. polyu.edu.hkmdpi.com

| Transcription Factor | General Function | Influence by this compound Derivatives |

| NF-κB | A key regulator of inflammatory and immune responses. frontiersin.org | Inhibited by FLZ, leading to reduced expression of pro-inflammatory genes. nih.gov |

| CREB | Promotes neuronal survival, plasticity, and growth. nih.gov | Potentially influenced indirectly through the modulation of upstream kinases like Akt. polyu.edu.hkmdpi.com |

Interplay with Growth Factor Receptors (e.g., EGFR)

A significant aspect of the mechanism of action of squamosamide derivatives is their interaction with growth factor receptors, particularly the Epidermal Growth Factor Receptor (EGFR). EGFR signaling is crucial for numerous cellular functions, including proliferation, survival, and resistance to apoptosis. nih.govplos.org

The squamosamide derivative FLZ has been shown to protect retinal pigment epithelium (RPE) cells from oxidative stress by activating the EGFR-Akt signaling pathway. nih.govalljournals.cn This activation is not through direct binding of FLZ to the receptor but rather through a process of trans-activation. nih.gov The activated EGFR then recruits downstream signaling molecules, leading to the activation of the pro-survival Akt pathway. nih.gov The inhibition of EGFR, either through inhibitors or gene silencing, attenuates the protective effects of FLZ, confirming the critical role of EGFR trans-activation in its mechanism of action. nih.gov

| Receptor | Function | Interplay with this compound Derivatives |

| EGFR | Modulates cell proliferation, survival, adhesion, and migration. nih.govplos.org | Trans-activated by FLZ, leading to the activation of the downstream Akt signaling pathway. nih.gov |

Mitochondria-Mediated Mechanistic Insights

The neuroprotective effects of this compound and its derivatives are also deeply rooted in their ability to preserve and restore mitochondrial function, which is often compromised in neurodegenerative conditions.

Regulation of Mitochondrial Dynamics (e.g., Dynamin-Related Protein 1 Inhibition)

Mitochondrial dynamics, the balance between mitochondrial fission and fusion, is essential for maintaining a healthy mitochondrial network. nih.gov Excessive mitochondrial fission, often mediated by the dynamin-related protein 1 (Drp1), can lead to mitochondrial fragmentation and cell death. nih.govmolbiolcell.org

The squamosamide derivative FLZ has been demonstrated to protect against aberrant mitochondrial fission by inhibiting Drp1. nih.gov FLZ blocks the translocation of Drp1 from the cytosol to the mitochondria, a crucial step for its fission-inducing activity. nih.gov By inhibiting Drp1 activity, FLZ reduces excessive mitochondrial fragmentation, improves mitochondrial integrity and membrane potential, and ultimately confers neuroprotection. nih.govnih.govfrontiersin.orgplos.org This regulation of mitochondrial dynamics by inhibiting Drp1 is a key mechanism underlying the neuroprotective effects of FLZ in models of Parkinson's disease. nih.gov

| Protein | Role in Mitochondrial Dynamics | Regulation by this compound Derivatives |

| Drp1 | A key protein mediating mitochondrial fission. molbiolcell.org | Inhibited by FLZ, preventing excessive mitochondrial fragmentation. nih.gov |

Impact on Mitochondrial Respiratory Chain Complexes (e.g., Complex IV, α-KGDH, PDH)

The mitochondrial respiratory chain is the primary site of cellular energy production in the form of ATP. mdpi.comresearchgate.netptglab.com The proper functioning of its complexes is vital for neuronal health.

The squamosamide derivative FLZ has shown protective effects against the inhibition of key mitochondrial enzymes induced by toxins. nih.gov Specifically, FLZ can prevent the inhibition of respiratory chain complex IV (cytochrome c oxidase), as well as the mitochondrial enzymes α-ketoglutarate dehydrogenase (α-KGDH) and pyruvate (B1213749) dehydrogenase (PDH). nih.gov A decrease in the activity of complex IV can lead to increased production of reactive oxygen species (ROS) and impair energy synthesis. nih.govmdpi.com By preserving the activity of these crucial enzymes, FLZ helps to maintain mitochondrial function and protect against oxidative damage and energy deficits. nih.gov

| Enzyme/Complex | Function in Mitochondria | Impact of this compound Derivatives |

| Complex IV | The terminal enzyme of the electron transport chain, reducing oxygen to water. mdpi.com | Activity is preserved by FLZ in the face of toxic insults. nih.gov |

| α-KGDH | A key enzyme in the Krebs cycle. | Activity is protected by FLZ. nih.gov |

| PDH | Links glycolysis to the Krebs cycle by converting pyruvate to acetyl-CoA. | Activity is maintained by FLZ. nih.gov |

Control of Reactive Oxygen Species (ROS) Production and Scavenging

This compound and its derivatives, such as the synthetic compound FLZ, demonstrate significant antioxidant properties by controlling the production and scavenging of reactive oxygen species (ROS). nih.govresearchgate.net In various cell models, these compounds have been shown to reduce oxidative stress by eliminating excessive intracellular ROS. nih.gov For instance, the derivative FLZ has been observed to decrease ROS production in SH-SY5Y cells treated with the neurotoxin MPP+ and in retinal pigment epithelium (RPE) cells under oxidative stress. frontiersin.orgnih.gov This reduction in ROS is crucial as excessive ROS can lead to cellular damage, including apoptosis. frontiersin.orgnih.gov

The mechanism behind this antioxidant activity involves strengthening the glutathione (B108866) antioxidant system. nih.gov Furthermore, studies have indicated that the inhibition of dynamin-related protein 1 (Drp1), a protein involved in mitochondrial fission, by FLZ can lead to reduced ROS production. frontiersin.org Overactive Drp1 can cause excessive mitochondrial fragmentation, a state linked to increased ROS generation. frontiersin.org By inhibiting Drp1, FLZ helps maintain mitochondrial integrity and function, thereby controlling ROS levels. frontiersin.org

Gene and Protein Expression Regulation

This compound and its derivatives exert their effects by modulating the expression of various genes and proteins critical for cell cycle progression, survival, and pathological processes in neurodegenerative diseases.

The squamosamide derivative FLZ has been shown to influence the expression and activity of key cell cycle regulatory proteins, leading to anti-proliferative effects in cancer cells. nih.gov In HepG2 human hepatoma cells, FLZ treatment resulted in the downregulation of cyclin D1, cyclin E, and cyclin-dependent kinase 2 (CDK2). nih.gov Concurrently, it enhanced the expression of the CDK inhibitor p27kip1. nih.gov These proteins are crucial for the G1/S phase transition of the cell cycle. youtube.com

Cyclins like D1 and E form complexes with CDKs to phosphorylate the retinoblastoma protein (Rb). youtube.com The phosphorylation of Rb leads to its inactivation, allowing the transcription factor E2F to initiate the transcription of genes necessary for the S phase. youtube.com By inhibiting the phosphorylation of Rb and down-regulating cyclins D1 and E, and CDK2, FLZ effectively halts the cell cycle at the G1 phase. nih.gov The upregulation of p27kip1 further contributes to this cell cycle arrest, as p27kip1 is an inhibitor of cyclin D/CDK4/6 and cyclin E/CDK2 complexes. nih.govimmunologyresearchjournal.com

Table 1: Effects of this compound Derivative FLZ on Cell Cycle Regulatory Proteins

| Protein | Effect of FLZ Treatment | Function in Cell Cycle |

|---|---|---|

| Cyclin D1 | Down-regulated nih.gov | Positive regulator of G1/S transition. youtube.comimmunologyresearchjournal.com |

| Cyclin E | Down-regulated nih.gov | Positive regulator of G1/S transition. youtube.com |

| CDK2 | Down-regulated nih.gov | Kinase that promotes G1/S transition. youtube.com |

| p27kip1 | Enhanced expression nih.gov | Inhibitor of CDK/cyclin complexes. immunologyresearchjournal.com |

| Rb | Inhibited phosphorylation nih.gov | Tumor suppressor, gatekeeper of G1/S transition. youtube.com |

This compound derivatives have demonstrated neuroprotective effects by modulating the expression of neurotrophic factors and apoptosis-related proteins. nih.gov In a study using an Alzheimer's disease mouse model (APP/PS1), the derivative FLZ was found to significantly increase the expression of brain-derived neurotrophic factor (BDNF) and neurotrophin-3 (NT3) in the hippocampus. nih.govnih.gov Neurotrophic factors are essential for the survival, differentiation, and maintenance of neurons. merckmillipore.com

Furthermore, FLZ treatment has been shown to inhibit neuronal apoptosis by altering the balance of apoptosis-related proteins. nih.govnih.gov It increases the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. nih.govnih.gov Bcl-2 functions to prevent apoptosis, while Bax promotes it. oatext.commdpi.com An increased Bcl-2/Bax ratio is indicative of a pro-survival cellular state. nih.gov Additionally, FLZ decreases the ratio of the active fragment of caspase-3 to total caspase-3. nih.govnih.gov Caspase-3 is a key executioner caspase in the apoptotic pathway. oatext.commdpi.com

Table 2: Effects of this compound Derivative FLZ on Neurotrophic and Apoptosis-Related Proteins

| Protein/Factor | Effect of FLZ Treatment | Function |

|---|---|---|

| BDNF | Increased expression nih.govnih.gov | Supports neuronal survival and function. merckmillipore.com |

| NT3 | Increased expression nih.govnih.gov | Supports neuronal survival and function. merckmillipore.com |

| Bcl-2 | Increased expression nih.gov | Anti-apoptotic protein. oatext.commdpi.com |

| Bax | Decreased expression nih.gov | Pro-apoptotic protein. oatext.commdpi.com |

| Caspase-3 (active) | Decreased levels nih.govnih.gov | Executioner caspase in apoptosis. oatext.commdpi.com |

In the context of Alzheimer's disease, this compound derivatives have been found to favorably modulate the processing of amyloid precursor protein (APP) and the phosphorylation of tau protein, two key pathological hallmarks of the disease. plos.org The derivative FLZ has been shown to reduce the production of amyloid-beta (Aβ) peptides by interfering with the amyloidogenic processing of APP. plos.orgresearchgate.net

Mechanistically, FLZ decreases the phosphorylation of APP at threonine 668, which is known to facilitate its cleavage by β-site amyloid precursor protein cleaving enzyme 1 (BACE1). plos.org FLZ also reduces the expression of BACE1 itself. plos.org This leads to a decrease in the production of the APP C-terminal fragment (APP-CTFβ) and subsequently Aβ. plos.org

Furthermore, FLZ has been shown to attenuate the hyperphosphorylation of tau protein. plos.orgresearchgate.net This effect is mediated through the Akt/glycogen synthase kinase 3β (GSK3β) pathway. plos.org FLZ treatment increases the activity of Akt, which in turn inhibits the activity of GSK3β, a primary kinase responsible for tau phosphorylation. plos.org

Table 3: Effects of this compound Derivative FLZ on APP Processing and Tau Phosphorylation

| Target | Effect of FLZ Treatment | Mechanism |

|---|---|---|

| APP Phosphorylation (Thr668) | Decreased plos.org | Reduces cleavage by BACE1. plos.org |

| BACE1 Expression | Decreased plos.org | Reduces amyloidogenic processing of APP. plos.org |

| Aβ Production | Reduced plos.orgresearchgate.net | Consequence of altered APP processing. plos.org |

| Tau Hyperphosphorylation | Attenuated plos.orgresearchgate.net | Mediated by the Akt/GSK3β pathway. plos.org |

Influence on Neurotrophic Factors (e.g., BDNF, NGF, NT3) and Apoptosis-Related Proteins (e.g., Bcl-2, Bax, Caspase-3)

Interaction with Inflammatory Mediators (e.g., HMGB1, TLR4)

This compound and its derivatives exhibit anti-inflammatory properties by interacting with key inflammatory mediators such as high mobility group box 1 (HMGB1) and Toll-like receptor 4 (TLR4). researchgate.net HMGB1 is a protein that, when released into the extracellular space, acts as a pro-inflammatory cytokine. researchgate.netphysiology.org The squamosamide derivative FLZ has been shown to inhibit the release of HMGB1 from microglial cells. researchgate.net

While FLZ does not appear to block the direct binding of HMGB1 to its receptor TLR4, it effectively mitigates the downstream inflammatory signaling cascade. researchgate.net The interaction of HMGB1 with TLR4 typically activates the NF-κB signaling pathway, leading to the production of inflammatory cytokines. researchgate.netphysiology.org FLZ has been found to suppress this TLR4/MyD88/NF-κB signaling pathway, thereby reducing the inflammatory response induced by HMGB1. researchgate.net This suggests that interfering with HMGB1-mediated inflammation is a key aspect of the compound's mechanism of action. researchgate.net

Biological Activities and Therapeutic Implications Mechanistic Focus

Neuroprotective and Anti-Neuroinflammatory Activities

Chronic neuroinflammation is a key factor in the development of several neurodegenerative diseases, characterized by the over-activation of microglia, the resident immune cells of the central nervous system. nih.govfrontiersin.org This prolonged activation leads to the excessive release of pro-inflammatory and neurotoxic factors that damage surrounding neurons. nih.govfrontiersin.org (E)-Squamosamide has been shown to interfere with these processes, offering significant neuroprotective effects.

This compound derivative FLZ has been shown to suppress the over-activation of microglia, which are the primary immune cells in the brain. nih.govresearchgate.netmdpi.com In experimental models, FLZ curtails the production of key pro-inflammatory and neurotoxic factors from microglia stimulated by lipopolysaccharide (LPS), a potent inflammatory agent. nih.gov Specifically, it reduces the release of superoxide (B77818), tumor necrosis factor-α (TNF-α), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2). nih.gov

The anti-inflammatory action of FLZ is mechanistically linked to its ability to inhibit NADPH oxidase (PHOX), a critical enzyme responsible for producing superoxide in microglia. nih.gov FLZ achieves this by preventing the translocation of the p47PHOX subunit to the cell membrane, a necessary step for enzyme activation. nih.gov Further studies have indicated that FLZ can also modulate the PI3K/Akt signaling pathway, which plays a role in neuroinflammatory responses. mdpi.comnih.gov In models of inflammation, FLZ was found to inhibit the phosphorylation of PI3K/Akt, thereby protecting dopaminergic neurons from inflammatory damage. nih.gov Additionally, FLZ has been observed to inhibit the high mobility group box 1 protein (HMGB1)-mediated neuroinflammatory responses in microglial cells. researchgate.net

The neuroprotective effects of this compound are particularly evident in its ability to shield dopaminergic (DA) neurons, the progressive loss of which is a hallmark of Parkinson's disease. nih.govnih.govresearchgate.net In both in vitro and in vivo models, FLZ demonstrates a potent capacity to protect DA neurons from toxins like LPS, 1-methyl-4-phenylpyridinium (MPP+), and 6-hydroxydopamine (6-OHDA). nih.govnih.gov This protection is observed through the preservation of dopamine (B1211576) uptake capacity and the number of tyrosine hydroxylase (TH) positive neurons, which are markers for healthy DA neurons. nih.govresearchgate.net

Mechanistically, FLZ's protection of dopaminergic neurons is multifaceted. It reduces the expression of α-synuclein, a protein that aggregates in Parkinson's disease, and diminishes its interaction with tyrosine hydroxylase. nih.gov The compound also activates the PI3K/Akt signaling pathway, which is crucial for its neuroprotective effects; blocking this pathway diminishes FLZ's ability to protect neurons. nih.gov Furthermore, FLZ has been shown to reduce the expression of RTP801, a protein implicated in the pathogenesis of Parkinson's disease. nih.gov Another critical mechanism involves the modulation of mitochondrial dynamics; FLZ attenuates aberrant mitochondrial fission by inhibiting the activity of dynamin-related protein 1 (Drp1), thereby improving mitochondrial function and protecting dopaminergic neurons. frontiersin.org

This compound has shown therapeutic potential in animal models of both Parkinson's and Alzheimer's diseases. In mouse models of Parkinson's disease induced by neurotoxins like MPTP or 6-OHDA, oral administration of FLZ significantly improves motor function and protects against the loss of dopaminergic neurons in the substantia nigra. nih.govnih.govresearchgate.netfrontiersin.org It achieves this by reducing microglial activation, increasing dopamine levels in the striatum, and preserving tyrosine hydroxylase-positive cells. nih.govresearchgate.net The compound's effectiveness in these models highlights its ability to counteract neuroinflammation and neuronal degeneration. nih.gov

In the context of Alzheimer's disease, which is characterized by the accumulation of amyloid-β (Aβ) peptides, FLZ has been found to reduce Aβ production. nih.govresearchgate.net It promotes the non-amyloidogenic processing of the amyloid precursor protein (APP), leading to an increase in the soluble, neuroprotective sAβPPα fragment. researchgate.net FLZ also protects brain mitochondria from Aβ-induced dysfunction. nih.gov It prevents the Aβ-induced inhibition of key mitochondrial enzymes like α-ketoglutarate dehydrogenase and pyruvate (B1213749) dehydrogenase, reduces the production of reactive oxygen species, and prevents mitochondrial swelling and the release of cytochrome c. nih.gov

| Pathology Model | Key Mechanistic Findings for this compound (FLZ) | Reference |

|---|---|---|

| Microglial Over-activation | Inhibits NADPH oxidase (PHOX) activity; Reduces production of superoxide, TNF-α, NO, and PGE2. | nih.gov |

| Dopaminergic Neuron Degeneration (PD Models) | Protects DA neurons from toxins (LPS, MPP+, 6-OHDA); Activates PI3K/Akt signaling; Reduces α-synuclein expression. | nih.govnih.gov |

| Parkinson's Disease (MPTP Model) | Improves motor function; Protects DA neurons in substantia nigra; Reduces microglial activation. | nih.govresearchgate.netfrontiersin.org |

| Alzheimer's Disease (Aβ-induced Models) | Reduces Aβ production by promoting non-amyloidogenic APP processing; Protects against mitochondrial dysfunction. | nih.govresearchgate.net |

Protection Against Dopaminergic Neuron Degeneration

Antioxidant Capacities

This compound exhibits significant antioxidant properties, which contribute to its protective effects in various biological systems. nih.gov The compound has demonstrated the ability to counteract oxidative stress induced by various agents.

In studies on isolated rat brain mitochondria, FLZ was shown to significantly mitigate the effects of β-amyloid (Aβ₂₅₋₃₅), a peptide known to induce oxidative stress. nih.gov Treatment with the Aβ peptide increased the production of hydrogen peroxide (H₂O₂) and superoxide anions (O₂·⁻) and depleted the mitochondrial levels of glutathione (B108866) (GSH), a key endogenous antioxidant. nih.gov Pre-treatment with FLZ effectively prevented this Aβ-induced increase in reactive oxygen species (ROS) and the decrease in GSH content. nih.gov Furthermore, in studies related to its anti-proliferative effects, FLZ was noted to cause a significant decrease in oxidative stress by eliminating excessive intracellular ROS and strengthening the glutathione antioxidant system in hepatoma cells. nih.gov

Cytoprotective Effects on Various Cell Types (e.g., Retinal Pigment Epithelium Cells)

This compound has demonstrated significant cytoprotective activity, particularly in retinal pigment epithelium (RPE) cells, which are crucial for vision and are implicated in age-related macular degeneration (AMD). nih.govalljournals.cn Oxidative stress is a primary cause of RPE cell apoptosis in AMD. nih.gov

In both the human RPE cell line (ARPE-19) and primary mouse RPE cells, FLZ was shown to protect against oxidative stress-induced cell death. nih.govalljournals.cn It effectively attenuated the decrease in cell viability and the apoptosis caused by hydrogen peroxide (H₂O₂). nih.gov The mechanism behind this pro-survival effect involves the activation of the EGFR-AKT signaling pathway. nih.govalljournals.cn FLZ was found to trigger the trans-activation of the epidermal growth factor receptor (EGFR), leading to the activation of the protein kinase B (Akt) signaling cascade. nih.gov The importance of this pathway was confirmed when the protective effects of FLZ were abolished by inhibitors of EGFR or AKT. nih.govalljournals.cn These findings suggest that FLZ could have therapeutic value for diseases like AMD by protecting RPE cells from oxidative damage. nih.gov

| Cell Type | Stress Inducer | Protective Effect of this compound (FLZ) | Mechanism | Reference |

|---|---|---|---|---|

| Retinal Pigment Epithelium (RPE) Cells | Hydrogen Peroxide (H₂O₂) | Attenuated viability decrease and apoptosis. | Activation of EGFR-AKT signaling pathway. | nih.govalljournals.cn |

| Pancreatic β-cells | Glucotoxicity | Reversed decrease in cell viability and apoptosis. | Stimulation of Akt-FOXO1 pathway. | nih.gov |

Anti-proliferative Activities (e.g., in Hepatoma Cell Lines)

Beyond its neuroprotective and cytoprotective roles, this compound also possesses anti-proliferative properties, notably against human hepatoma (HepG2) cells. nih.gov While being minimally toxic to normal cells, FLZ effectively inhibits the proliferation of HepG2 cells in a manner that is dependent on both dose and time. nih.gov

The anti-cancer mechanism of FLZ is linked to its ability to modulate intracellular signaling pathways related to cell cycle progression. nih.gov It induces a significant decrease in oxidative stress by reducing excessive intracellular reactive oxygen species (ROS) and bolstering the glutathione antioxidant system. nih.gov This reduction in ROS, along with a decrease in intracellular calcium levels ([Ca²⁺]i), prevents uncontrolled amplification signals. nih.gov At the molecular level, FLZ inhibits the phosphorylation of Akt and the retinoblastoma protein (Rb). nih.gov It also down-regulates the expression of key cell cycle proteins, including cyclin D1, cyclin E, and cyclin-dependent kinase 2 (CDK2), while increasing the expression of the CDK inhibitor p27kip1. nih.gov These actions collectively halt the cell cycle and inhibit the proliferation of malignant human hepatoma cells. nih.gov

Advanced Methodologies in E Squamosamide Research

In Vitro Cellular Models for Mechanistic Studies

In vitro cell culture systems represent a cornerstone in (E)-Squamosamide research, allowing for controlled investigations into its molecular interactions and cellular effects. These models facilitate the dissection of specific signaling pathways and the identification of direct molecular targets.

Use of Neuroglial Cell Lines (e.g., SH-SY5Y, BV2 Microglial Cells)

Neuroglial cell lines are instrumental in modeling the complex cellular environment of the central nervous system. The human neuroblastoma SH-SY5Y cell line is frequently used to model neuronal dysfunction in neurodegenerative diseases. In studies involving a derivative of this compound, compound FLZ, SH-SY5Y cells have been used to investigate mechanisms relevant to both Parkinson's Disease (PD) and Alzheimer's Disease (AD).

In a PD model using the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), FLZ was found to protect SH-SY5Y cells by preventing mitochondrial fragmentation. nih.gov The mechanism involves the inhibition of the mitochondrial fission protein, dynamin-related protein 1 (Drp1), leading to improved mitochondrial integrity and reduced production of reactive oxygen species (ROS). nih.gov In an AD context, using SH-SY5Y cells exposed to amyloid-beta (Aβ) peptide, FLZ demonstrated protective actions against toxicity, which were attributed to its antioxidant properties and its ability to regulate the expression of apoptosis-related proteins like Bcl-2 and Bax. innspub.net Further studies using SH-SY5Y cells engineered to overexpress amyloid precursor protein (APP) showed that FLZ could decrease the production of Aβ. cnjournals.com This effect was linked to the compound's ability to interfere with APP processing by inhibiting the amyloidogenic pathway and modulating the Akt/glycogen (B147801) synthase kinase 3β (GSK3β) pathway, which is also involved in tau phosphorylation. cnjournals.com

BV-2 microglial cells, an immortalized murine cell line, serve as a valuable model for studying neuroinflammation. Research has shown that FLZ inhibits the over-activation of microglia induced by lipopolysaccharide (LPS), a model for inflammation in PD. researchgate.net This anti-inflammatory effect is achieved by reducing the production of neurotoxic factors. researchgate.netfrontiersin.org

Table 1: Mechanistic Studies of this compound Derivative FLZ in Neuroglial Cell Lines

| Cell Line | Model System | Key Mechanistic Findings | References |

|---|---|---|---|

| SH-SY5Y | MPP+-induced Parkinson's Disease model | Inhibits Drp1-mediated mitochondrial fission; reduces ROS production. | nih.gov |

| Aβ-induced Alzheimer's Disease model | Attenuates apoptosis by regulating Bcl-2/Bax expression; antioxidant effects. | innspub.net | |

| APP-overexpressing Alzheimer's model | Reduces Aβ production by inhibiting amyloidogenic APP processing; modulates Akt/GSK3β pathway. | cnjournals.com | |

| BV-2 Microglia | LPS-induced neuroinflammation | Inhibits microglial over-activation and release of pro-inflammatory factors. | researchgate.net |

Retinal Pigment Epithelium (RPE) Cell Culture Systems

RPE cells are critical for retinal health, and their dysfunction is implicated in age-related macular degeneration (AMD). scribd.com The human RPE cell line, ARPE-19, and primary mouse RPE cells have been used to study the protective effects of the this compound derivative FLZ against conditions relevant to AMD. researchgate.net

In models of oxidative stress induced by hydrogen peroxide (H2O2), FLZ was shown to protect both ARPE-19 and primary RPE cells from apoptosis and decreased viability. researchgate.net Mechanistic studies revealed that this pro-survival effect is mediated through the activation of the epidermal growth factor receptor (EGFR)-AKT signaling pathway. researchgate.net In an inflammation-centric model, FLZ was found to inhibit the adhesion of monocytes to ARPE-19 cells that was induced by tumor necrosis factor-alpha (TNF-α). scribd.com This was achieved by preventing the expression of intercellular adhesion molecule-1 (ICAM-1), an effect mediated by the downregulation of the NF-κB signaling pathway. scribd.com

Table 2: Studies of this compound Derivative FLZ in RPE Cell Systems

| Cell System | Model System | Key Mechanistic Findings | References |

|---|---|---|---|

| ARPE-19, Primary Mouse RPE | H2O2-induced oxidative stress | Attenuates apoptosis and enhances cell viability via activation of EGFR-AKT signaling. | researchgate.net |

| ARPE-19 | TNF-α-induced inflammation | Inhibits monocyte adhesion by downregulating ICAM-1 expression via the NF-κB pathway. | scribd.com |

Hepatocellular Carcinoma Cell Lines (e.g., HepG2)

The human hepatocellular carcinoma cell line, HepG2, has been employed to investigate the anti-proliferative properties of the this compound derivative FLZ. nih.gov Research demonstrated that FLZ effectively inhibits the proliferation of HepG2 cells in a manner dependent on both dose and time, while showing minimal toxicity to normal cells. nih.gov The anti-cancer mechanism involves multiple actions. FLZ induces a significant reduction in oxidative stress by eliminating excess intracellular ROS and enhancing the glutathione (B108866) antioxidant system. nih.gov Furthermore, it modulates key proteins that regulate the cell cycle. Western blot analysis showed that FLZ treatment leads to the inhibition of Akt and retinoblastoma protein (Rb) phosphorylation and down-regulates the expression of cyclin D1, cyclin E, and cyclin-dependent kinase 2 (CDK2), while increasing the expression of the CDK inhibitor p27kip1. nih.gov These findings suggest that FLZ's anti-proliferative activity is mediated through the modulation of cell-cycle regulatory proteins, linked to a decrease in Ca2+/ROS levels. nih.gov

Table 3: Anti-Proliferative Studies of this compound Derivative FLZ in HepG2 Cells

| Cell Line | Model System | Key Mechanistic Findings | References |

|---|---|---|---|

| HepG2 | Hepatocellular Carcinoma | Inhibits cell proliferation; reduces intracellular ROS; modulates cell cycle proteins (inhibits p-Akt, p-Rb, Cyclin D1/E, CDK2; enhances p27kip1). | nih.gov |

Primary Neuronal and Glial Cultures

Primary cultures of neurons and glia, isolated directly from animal brain tissue, offer a model that more closely resembles the cellular diversity and connectivity of the in vivo brain than immortalized cell lines. frontiersin.orgoncotarget.com Studies using primary mesencephalic neuron-glia cultures from rats have been pivotal in understanding the anti-inflammatory and neuroprotective effects of the this compound derivative FLZ. researchgate.netfrontiersin.org In these co-cultures, FLZ protected dopaminergic neurons from toxicity induced by LPS and MPP+. frontiersin.org The protective effect was attributed to the inhibition of microglial activation and the subsequent reduction in proinflammatory factors like superoxide (B77818), TNF-α, and nitric oxide, a mechanism mediated through the inhibition of NADPH oxidase. researchgate.netfrontiersin.org

Further investigations using these cultures revealed that astroglia are essential for FLZ to exert its neurotrophic effects. FLZ was found to selectively stimulate the production and release of glial cell line-derived neurotrophic factor (GDNF) from astroglia, and this effect was dependent on the PI3K/Akt/CREB signaling pathway. In cultures of isolated primary dopaminergic neurons, FLZ directly protected against MPP+-induced damage, preventing the degeneration of neurites and reducing abnormal mitochondrial fission.

Table 4: Mechanistic Insights from Primary Neuronal and Glial Cultures with FLZ

| Culture Type | Model System | Key Mechanistic Findings | References |

|---|---|---|---|

| Primary Neuron-Glia Co-culture | LPS/MPP+-induced neurotoxicity | Protects dopaminergic neurons by inhibiting microglial NADPH oxidase and reducing proinflammatory factor release. | researchgate.netfrontiersin.org |

| Primary Neuron-Glia Co-culture | Neurotrophic support | Induces GDNF production in astroglia via the PI3K/Akt/CREB pathway. | |

| Primary Dopaminergic Neurons | MPP+-induced neurotoxicity | Protects against neurite degeneration and mitochondrial fragmentation. |

In Vivo Animal Models for Efficacy and Mechanistic Investigations

Animal models are indispensable for evaluating the systemic effects, efficacy, and broader physiological mechanisms of compounds like this compound and its derivatives in a living organism. These models, particularly for neurodegenerative diseases, aim to replicate key pathological features of human conditions.

Neurodegenerative Disease Models (e.g., LPS-induced PD, MPTP-induced PD, APP/PS1 mice)

Multiple in vivo models have been used to validate the therapeutic potential of the this compound derivative FLZ.

LPS-induced Parkinson's Disease (PD) Model: In rats with PD induced by intra-nigral injection of lipopolysaccharide (LPS), FLZ treatment significantly improved motor dysfunction. researchgate.net This beneficial effect was linked to the inhibition of microglial over-activation and the protection of dopaminergic neurons in the substantia nigra, with evidence pointing to the suppression of Src tyrosine kinase and downstream inflammatory pathways. researchgate.net

MPTP-induced Parkinson's Disease (PD) Model: The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model is a widely used paradigm for PD research. In this model, FLZ demonstrated robust neuroprotective effects. frontiersin.org It protected against the MPTP-induced loss of dopaminergic neurons, reduced microglial activation, and improved motor coordination. nih.govfrontiersin.org Mechanistically, FLZ was shown to reduce the translocation of the mitochondrial fission protein Drp1 in the midbrain, thereby decreasing mitochondrial fragmentation in neurons. nih.gov In a chronic MPTP/probenecid mouse model, long-term treatment with FLZ improved motor behavior and dopaminergic function by increasing the number of neurons, elevating dopamine (B1211576) levels, and enhancing tyrosine hydroxylase (TH) activity. This was accompanied by a decrease in the expression, phosphorylation, and aggregation of α-synuclein, with evidence suggesting the involvement of the Akt/mTOR signaling pathway.

APP/PS1 Transgenic Mice (Alzheimer's Disease Model): APP/PS1 mice are a double transgenic model of Alzheimer's Disease (AD) that develops amyloid-beta (Aβ) plaques. Oral administration of FLZ to these mice significantly improved memory deficits. cnjournals.com The treatment markedly attenuated both Aβ accumulation and tau hyperphosphorylation. cnjournals.com One key mechanism identified was the promotion of the non-amyloidogenic processing of the amyloid precursor protein (AβPP). cnjournals.com Further studies in these mice revealed that FLZ also enhances the brain-derived neurotrophic factor (BDNF)/tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB) signaling pathway. This enhancement, along with an increased Bcl-2/Bax ratio, contributes to the inhibition of neuronal apoptosis in the hippocampus.

Table 5: In Vivo Efficacy and Mechanistic Findings for this compound Derivative FLZ

| Animal Model | Disease Modeled | Key Efficacy & Mechanistic Findings | References |

|---|---|---|---|

| LPS-injected Rat | Parkinson's Disease (Neuroinflammation) | Improved motor function; protected dopaminergic neurons; inhibited microglial activation via Src kinase suppression. | researchgate.net |

| MPTP-injected Mouse | Parkinson's Disease (Dopaminergic Neurodegeneration) | Improved motor function; protected dopaminergic neurons; increased dopamine; reduced mitochondrial fission (Drp1 inhibition); decreased α-synuclein aggregation (Akt/mTOR pathway). | nih.govfrontiersin.org |

| APP/PS1 Transgenic Mouse | Alzheimer's Disease (Amyloid Pathology) | Improved memory; reduced Aβ and tau pathology; promoted non-amyloidogenic AβPP processing; enhanced BDNF/TrkB/CREB signaling; inhibited neuronal apoptosis. | cnjournals.com |

Oxidative Stress and Inflammation Models

Research into the biological activities of this compound and its derivatives, such as the synthetic analogue FLZ, frequently employs in vitro and in vivo models of oxidative stress and neuroinflammation to elucidate their mechanisms of action. These models are crucial for simulating the pathological conditions under which these compounds are expected to be effective.

In vitro, a common model involves the use of primary mesencephalic neuron-glia cultures. nih.gov In these cultures, inflammation is often induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. nih.gov LPS directly stimulates microglial cells, the resident immune cells of the central nervous system, to an over-activated state. nih.govresearchgate.net This over-activation leads to the excessive production and release of proinflammatory and neurotoxic factors, including reactive oxygen species (ROS) like superoxide, nitric oxide (NO), and inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE2). nih.gov This cascade of events ultimately causes damage and death to surrounding neurons, particularly the vulnerable dopaminergic neurons, mimicking the neuroinflammatory processes seen in diseases like Parkinson's disease. nih.govresearchgate.net Another in vitro model utilizes the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), which induces neuronal damage and allows for the study of neuroprotective effects. nih.govdntb.gov.ua

For in vivo investigations, the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease is a well-established system. nih.gov MPTP is metabolized in the brain to MPP+, which selectively destroys dopaminergic neurons in the substantia nigra, leading to motor deficits akin to those in Parkinson's disease. This model allows researchers to assess a compound's ability to protect dopaminergic neurons and mitigate motor dysfunction in a living organism. nih.govresearchgate.net Similarly, direct intra-nigral injection of LPS in rats is used to create a localized neuroinflammation model to study the anti-inflammatory and neuroprotective efficacy of compounds like FLZ. researchgate.net

The primary endpoint in these models is often the survival of dopaminergic neurons, which is quantified by measuring dopamine uptake activity or by immunohistochemical staining for tyrosine hydroxylase (TH), a key enzyme in dopamine synthesis. nih.gov Additionally, the levels of inflammatory mediators and markers of oxidative stress are measured to determine the compound's anti-inflammatory and antioxidant activity. nih.govresearchgate.net A key finding from these studies is that the neuroprotective effect of the squamosamide derivative FLZ is largely attributed to its ability to suppress microglial activation and inhibit the production of neurotoxic factors. nih.govresearchgate.net Mechanistic studies have revealed that this is achieved, in part, by inhibiting the activity of NADPH oxidase, a major enzyme responsible for producing superoxide in microglia. nih.govnih.gov

Table 1: Oxidative Stress and Inflammation Models in Squamosamide Derivative (FLZ) Research

| Model Type | Specific Model | Inducing Agent | Key Findings | Citations |

|---|---|---|---|---|

| In Vitro | Primary Mesencephalic Neuron-Glia Cultures | Lipopolysaccharide (LPS) | FLZ protects dopaminergic neurons by reducing the production of superoxide, TNF-α, NO, and PGE2 from microglia. It inhibits the NADPH oxidase enzyme. | nih.gov |

| In Vitro | Reconstituted Cultures / Dopaminergic Cell Lines | 1-methyl-4-phenylpyridinium (MPP+) | FLZ demonstrates neuroprotective effects against MPP+-induced toxicity. | nih.govdntb.gov.ua |

| In Vivo | Mouse Model of Parkinson's Disease | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | FLZ shows a neuroprotective effect on dopaminergic neurons. | nih.gov |

| In Vivo | Rat Model of Neuroinflammation | Intra-nigral injection of Lipopolysaccharide (LPS) | FLZ improves motor dysfunction by inhibiting microglial over-activation and protecting dopaminergic neurons. | researchgate.net |

Analytical and Biophysical Techniques for Characterization and Quantification

A variety of advanced analytical and biophysical techniques are indispensable for studying this compound and its derivatives, enabling their detection, quantification, and the characterization of their interactions with biological systems.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly in a tandem configuration (MS/MS), is a powerful analytical technique for the analysis of compounds like this compound and its derivatives. wikipedia.orgirb.hr This method combines the superior separation capability of HPLC with the high sensitivity and specificity of mass analysis provided by MS. wikipedia.org

HPLC-MS/MS is ideally suited for analyzing complex biological samples to identify and quantify specific molecules. wikipedia.orgirb.hr The technique first separates components of a mixture using HPLC, and then the mass spectrometer ionizes the separated components and measures their mass-to-charge ratio (m/z), allowing for precise identification. irb.hr The use of tandem mass spectrometry (MS/MS) further enhances specificity by selecting a specific parent ion, fragmenting it, and analyzing the resulting daughter ions, which provides structural information and confirms the identity of the analyte. researchgate.net This method is widely used in pharmacokinetic studies to determine how a drug is absorbed, distributed, metabolized, and excreted. wikipedia.org In the context of this compound research, HPLC-MS/MS would be the method of choice for quantifying the compound and its metabolites in plasma, tissues, and cell culture media, as demonstrated in studies with its derivative, FLZ. dntb.gov.uamdpi.com

Western blotting and immunocytochemistry are fundamental techniques used to detect and quantify specific proteins within complex biological samples. thermofisher.com Western blotting, or immunoblotting, involves separating proteins by size via gel electrophoresis, transferring them to a solid membrane, and then using specific antibodies to identify a target protein. thermofisher.com This method provides semi-quantitative data on the expression level of a particular protein in a cell or tissue lysate. thermofisher.com

Immunocytochemistry (for cells) and immunohistochemistry (for tissues) use antibodies to visualize the amount and location of a specific protein within the context of the cell or tissue structure. jacksonimmuno.com An antibody against the protein of interest is applied to the sample, followed by a secondary antibody conjugated to a fluorescent dye or an enzyme that produces a colored precipitate, allowing for visualization by microscopy. jacksonimmuno.com

Table 2: Proteins Analyzed by Western Blotting and Immunocytochemistry in FLZ Research

| Protein | Technique Used | Biological Context | Finding | Citations |

|---|---|---|---|---|

| Tyrosine Hydroxylase (TH) | Immunohistochemistry | Dopaminergic neuron survival | FLZ treatment protected TH-positive neurons. | nih.gov |

| Brain-Derived Neurotrophic Factor (BDNF) | Western Blot, Immunohistochemistry | Neurotrophic support | FLZ increased BDNF expression in the hippocampus. | nih.gov |

| Phospho-TrkB / TrkB | Western Blot | BDNF signaling pathway | FLZ increased the phosphorylation of TrkB. | nih.gov |

| Phospho-ERK / ERK | Western Blot | MAPK signaling pathway | FLZ activated ERK in the hippocampus. | nih.gov |

| Bcl-2 / Bax | Western Blot | Apoptosis regulation | FLZ increased the anti-apoptotic Bcl-2/Bax ratio. | nih.gov |

| Active Caspase-3 / Caspase-3 | Western Blot | Apoptosis execution | FLZ decreased the ratio of active caspase-3 to total caspase-3. | nih.gov |

Flow cytometry and confocal microscopy are sophisticated techniques that provide detailed information about cells and subcellular components.

Flow cytometry is a technology that rapidly analyzes the physical and chemical characteristics of single cells as they pass through a laser beam. rutgers.edu It can measure cell size, granularity, and the fluorescence of labeled antibodies or dyes, allowing for the quantification of cell populations, protein expression, cell cycle status, and apoptosis. rutgers.edunih.gov For example, it can be used to quantify cell death by using dyes that differentiate between live, apoptotic, and necrotic cells.

Confocal microscopy is an advanced optical imaging technique that uses a pinhole to block out-of-focus light, resulting in images with higher resolution and contrast compared to conventional microscopy. rutgers.edu It allows for the "optical sectioning" of a sample to reconstruct three-dimensional structures. rutgers.edu This is particularly useful for visualizing the precise subcellular localization of fluorescently-labeled proteins or molecules. researchgate.netresearchgate.net

While direct application in published this compound studies is not prominent, these techniques offer significant potential. Flow cytometry could be used to quantify the protective effects of this compound against toxin-induced apoptosis in neuronal cell cultures or to measure intracellular ROS levels using fluorescent probes. Confocal microscopy would be invaluable for visualizing the effects of the compound on protein trafficking, such as the translocation of transcription factors like NF-κB from the cytoplasm to the nucleus, or the localization of key signaling proteins, providing deeper mechanistic insights. nih.govresearchgate.net

Enzyme activity assays and reporter gene assays are functional assays used to measure biochemical processes within cells.

Enzyme activity assays are designed to measure the rate of a specific enzymatic reaction. These assays are crucial for studying how a compound might inhibit or activate a particular enzyme. mdpi.com They often use a substrate that, when acted upon by the enzyme, produces a colorimetric or fluorescent signal that can be easily quantified. mdpi.com In research on the squamosamide derivative FLZ, an essential finding was its ability to inhibit the enzyme NADPH oxidase, which is a key source of inflammatory oxidative stress in microglia. nih.gov This would have been determined using an enzyme activity assay that measures the production of superoxide. nih.gov Additionally, dopamine uptake assays, which measure the functional activity of the dopamine transporter protein, were used to assess dopaminergic neuron health and its preservation by FLZ. nih.gov

Reporter gene assays are used to investigate the regulation of gene expression. nih.gov In this technique, the regulatory DNA sequence of a gene of interest (its promoter) is linked to a "reporter gene" that encodes an easily measurable protein, such as luciferase or β-galactosidase. nih.govnih.gov This DNA construct is introduced into cells. Changes in the activity of the reporter protein (e.g., light production by luciferase) reflect the transcriptional activity of the promoter. This method is ideal for determining if a compound affects gene expression by acting on specific signaling pathways that control transcription factors. nih.gov Given that the anti-inflammatory effects of FLZ involve pathways like NF-κB, which is a transcription factor, reporter gene assays would be a powerful tool to confirm and quantify the compound's ability to suppress the transcription of pro-inflammatory genes. researchgate.net

Flow Cytometry and Confocal Microscopy

Computational and In Silico Approaches

Computational, or in silico, methods are increasingly used in drug discovery and development to predict the properties of chemical compounds and guide experimental work. amazon.com These approaches use computer modeling and simulation to analyze biological and chemical data.

Key in silico approaches include molecular docking, which predicts how a small molecule (ligand) binds to the active site of a target protein. researchgate.netarxiv.org This can help identify potential biological targets for a compound and understand the structural basis of its activity. Another important area is the prediction of ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov These predictions help to assess the "drug-likeness" of a compound early in the research process, saving time and resources. researchgate.net For instance, rules like Lipinski's "rule of five" are used to predict if a compound has properties that would make it a likely orally active drug in humans. researchgate.net

For the this compound derivative FLZ, in silico prediction was used to assess its drug-like properties. researchgate.net The analysis indicated that the chemical structure of FLZ is compatible with established rules for good absorption and permeability, suggesting its potential as an orally administered therapeutic agent. researchgate.net Such computational studies are valuable for optimizing lead compounds and prioritizing candidates for further, more resource-intensive preclinical and clinical development. arxiv.org

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. nih.gov Docking predicts the preferred orientation and binding affinity of the ligand when it binds to the target, while MD simulations provide a view of the dynamic stability of the ligand-protein complex over time. nih.govmdpi.com

Research has employed these techniques to understand the mechanism of action for this compound and its analogues against various protein targets.

Interaction with Protein Phosphatase 2A (PP2A): Studies have identified this compound as a potential agent targeting Protein Phosphatase 2A (PP2A), an enzyme that functions as a tumor suppressor and is a drug target in cancer treatment. nih.gov Molecular docking simulations showed that this compound has a high binding affinity for the PP2A-α protein. nih.govwindows.net The simulations identified key interactions with amino acid residues Arg89 and Arg214 within the protein's binding site. nih.govresearchgate.net To validate the stability of these predicted interactions, molecular dynamics simulations were performed. The results indicated that the interactions between this compound and the key residues were stable under dynamic conditions, suggesting it is a promising candidate for further development as a PP2A-targeting agent. nih.govresearchgate.net

Interaction with Dynamin-Related Protein 1 (Drp1): FLZ, a synthetic cyclic analogue of natural squamosamide, has been investigated for its neuroprotective potential. nih.govfrontiersin.org Molecular docking was used to explore its binding mode with Dynamin-Related Protein 1 (Drp1), a key protein involved in mitochondrial fission. nih.gov The docking analysis revealed that FLZ binds directly to the active site of Drp1. frontiersin.org Specific hydrogen bond interactions were identified between FLZ and the amino acid residues Ser40, Lys216, and Asn246 of the Drp1 protein. nih.govfrontiersin.org These findings suggest that the inhibitory effect of FLZ on Drp1 activity, which can diminish excessive mitochondrial fragmentation, is achieved through this direct binding. nih.govfrontiersin.org

Other Potential Targets: Analogues of natural squamosamide have also been noted as small-molecule inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a protein implicated in conditions like osteoporosis. rsc.org This indicates another avenue of research where docking and dynamics simulations could elucidate the inhibitory mechanisms of squamosamide-related compounds.

Table 1: Summary of Molecular Docking Studies on this compound and Its Analogue

| Ligand | Target Protein | Key Interacting Residues | Primary Findings |

|---|---|---|---|

| This compound | Protein Phosphatase 2A (PP2A-α) | Arg89, Arg214 | Demonstrated potential binding affinity; interactions were confirmed to be stable by MD simulations. nih.govresearchgate.net |

| FLZ (Squamosamide Analogue) | Dynamin-Related Protein 1 (Drp1) | Ser40, Lys216, Asn246 | FLZ was found to bind directly to the active site of Drp1 via hydrogen bonds. nih.govfrontiersin.org |

Predictive Modeling for Bioactivity and Pharmacokinetic Parameters

Predictive modeling, utilizing machine learning and other in silico techniques, plays a critical role in modern drug discovery by forecasting the biological activity and pharmacokinetic properties of compounds. nih.govnih.gov These models help prioritize candidates for synthesis and experimental testing, thereby saving time and resources. uq.edu.au

Predictive Modeling for Bioactivity: Machine learning algorithms such as Random Forest, Support Vector Machines, and Naïve Bayesian models are frequently used to build predictive classifiers for biological activity. nih.gov These models are trained on large datasets of compounds with known activities against specific targets. mdpi.com By analyzing the relationship between molecular structures, represented by descriptors and fingerprints, and bioactivity, these models can predict whether a new compound, like this compound, is likely to be active or inactive. nih.gov This approach allows for the high-throughput screening of virtual libraries of natural products and their derivatives to identify potential hits for various diseases. nih.govresearchgate.net

Predictive Modeling for Pharmacokinetic Parameters (ADMET): The assessment of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for its development. researchgate.net In silico platforms like pkCSM and ADMET-AI use computational models to predict these essential pharmacokinetic parameters from a molecule's structure. uq.edu.auvalencelabs.com These predictions are based on quantitative structure-activity/property relationships (QSAR/QSPR) or sophisticated machine learning architectures. researchgate.net

For a derivative of squamosamide, FLZ, in silico predictions have been utilized to evaluate its drug-like properties. researchgate.net The analysis indicated that the structure of FLZ is compatible with established rules for favorable absorption and permeability, suggesting it has the potential for good oral bioavailability. researchgate.net This type of predictive analysis is vital for guiding the chemical modification of natural products to enhance their pharmacokinetic profiles.

Table 2: Common Pharmacokinetic Parameters Evaluated via Predictive Modeling

| Parameter Category | Specific Endpoint Examples | Significance |

|---|---|---|

| Absorption | Human Intestinal Absorption (HIA), Caco-2 Permeability | Predicts how well a compound is absorbed into the bloodstream from the gut. researchgate.net |

| Distribution | Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) Penetration | Determines where the compound travels in the body and if it can reach its target. researchgate.net |

| Metabolism | CYP450 Substrate/Inhibitor Prediction | Estimates how the compound is broken down by enzymes, affecting its duration of action. |

| Excretion | Total Clearance | Predicts how quickly the compound is removed from the body. nih.gov |

| Toxicity | AMES Mutagenicity, Carcinogenicity, Hepatotoxicity | Assesses the potential for the compound to cause harmful effects. researchgate.netresearchgate.net |

Future Research Trajectories and Unanswered Questions in E Squamosamide Studies

Identification of Novel Molecular Targets and Pathways